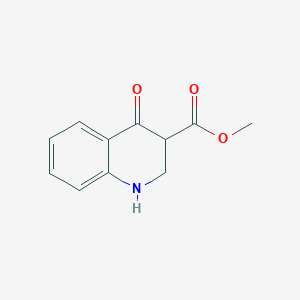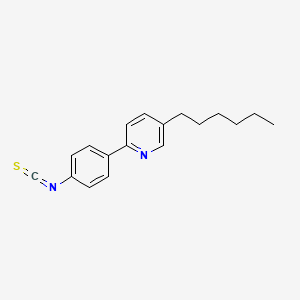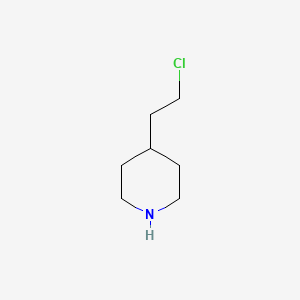
4-(2-Chloroethyl)piperidine
Overview
Description
“4-(2-Chloroethyl)piperidine” is a chemical compound with the CAS Number: 114998-54-8 . It is also known as “this compound hydrochloride” and has a molecular weight of 184.11 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H14ClN . Its average mass is 147.646 Da and its monoisotopic mass is 147.081482 Da .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C7H14ClN and it has a molecular weight of 184.11 .Scientific Research Applications
Synthesis and Medicinal Chemistry
4-(2-Chloroethyl)piperidine derivatives are prominent in the field of medicinal chemistry due to their potential as building blocks for various pharmaceutical agents. For instance, the synthesis of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, starting from 4-hydroxypiperidine, is a significant advancement. These compounds serve as promising elements for the development of secondary amines containing the CF3O-group, crucial in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Structural and Molecular Analysis
The structural properties of piperidine derivatives are extensively studied to understand their biological and chemical behavior. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a derivative of piperidine, has been analyzed using X-ray diffraction and other computational methods. This provides valuable insights into its molecular conformation and potential interactions in various chemical environments (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticancer Properties
Some piperidine derivatives exhibit significant anticancer properties. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and shown to have considerable growth inhibitory effects on human cancer cell lines. This suggests their potential as chemotherapeutic agents (Harishkumar, Nd, & Sm, 2018).
Antibacterial and Antifungal Activities
The antimicrobial properties of piperidine derivatives are another area of interest. For example, synthesized bis-hybrid heterocycles containing piperidine and thiohydantoin nuclei have shown potent biological activities against a range of bacteria and fungi, indicating their potential use as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Nonlinear Optical Materials
Piperidine derivatives also find applications in nonlinear optical materials. Research into the structure–nonlinear optical performance relationship of such compounds is crucial for advancements in fiber optic communications and optical signal processing. The study of cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, a piperidine derivative, in terms of its structural, spectroscopic, electronic, and nonlinear optical properties, is a prime example of this application (Tamer, 2016).
Synthesis of Novel Compounds
The versatility of this compound in synthesizing novel compounds is evident in its use in preparing antimicrobial substances. For instance, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against various bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety and Hazards
Future Directions
Piperidines, including “4-(2-Chloroethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(2-chloroethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLXXZLKOMXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440631 | |
| Record name | 4-(2-chloroethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114998-55-9 | |
| Record name | 4-(2-Chloroethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114998-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-chloroethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


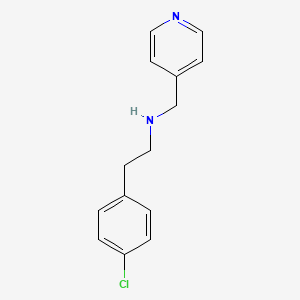

![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)
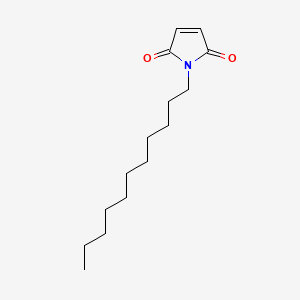
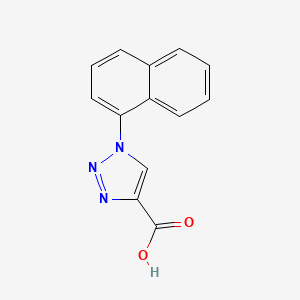
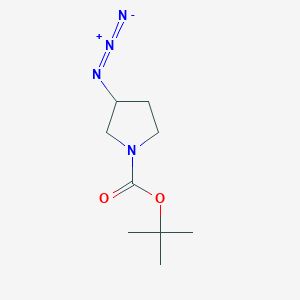

![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)
